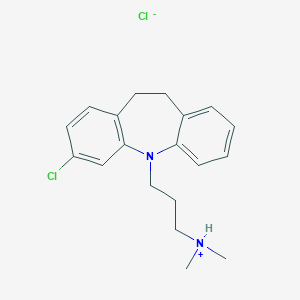

Clomipramine Hydrochloride

Description

This compound is the hydrochloride salt form of clomipramine, a tertiary amine salt derivative of dibenzazepine. This compound is a tricyclic antidepressant that acts by reducing the re-uptake of norepinephrine and serotonin in the central nervous system, thereby enhancing the effects of these neurotransmitters. This drug also binds to alpha-adrenergic, histaminergic, and cholinergic receptors which are responsible for the many side effects seen with this agent.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1989 and is indicated for obsessive-compulsive disorder and has 1 investigational indication. This drug has a black box warning from the FDA.

Clomipramine, the 3-chloro analog of imipramine, is a dibenzazepine-derivative tricyclic antidepressant (TCA). TCAs are structurally similar to phenothiazines. They contain a tricyclic ring system with an alkyl amine substituent on the central ring. In non-depressed individuals, clomipramine does not affect mood or arousal, but may cause sedation. In depressed individuals, clomipramine exerts a positive effect on mood. TCAs are potent inhibitors of serotonin and norepinephrine reuptake. Tertiary amine TCAs, such as clomipramine, are more potent inhibitors of serotonin reuptake than secondary amine TCAs, such as nortriptyline and desipramine. TCAs also down-regulate cerebral cortical β -adrenergic receptors and sensitize post-synaptic serotonergic receptors with chronic use. The antidepressant effects of TCAs are thought to be due to an overall increase in serotonergic neurotransmission. TCAs also block histamine-H1 receptors, α 1-adrenergic receptors and muscarinic receptors, which accounts for their sedative, hypotensive and anticholinergic effects (e.g. blurred vision, dry mouth, constipation, urinary retention), respectively. See toxicity section below for a complete listing of side effects. Clomipramine may be used to treat obsessive-compulsive disorder and disorders with an obsessive-compulsive component (e.g. depression, schizophrenia, Tourette's disorder). Unlabeled indications include panic disorder, chronic pain (e.g. central pain, idiopathic pain disorder, tension headache, diabetic peripheral neuropathy, neuropathic pain), cataplexy and associated narcolepsy, autistic disorder, trichotillomania, onchophagia, stuttering, premature ejaculation, and premenstrual syndrome. Clomipramine is rapidly absorbed from the gastrointestinal tract and demethylated in the liver to its primary active metabolite, desmethylclomipramine.

See also: Clomipramine (has active moiety).

Properties

IUPAC Name |

3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N-dimethylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23ClN2.ClH/c1-21(2)12-5-13-22-18-7-4-3-6-15(18)8-9-16-10-11-17(20)14-19(16)22;/h3-4,6-7,10-11,14H,5,8-9,12-13H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIMWMKZEIBHDTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

303-49-1 (Parent) | |

| Record name | Clomipramine hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017321776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3042633 | |

| Record name | Clomipramine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17321-77-6 | |

| Record name | Clomipramine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17321-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clomipramine hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017321776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clomipramine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759323 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Clomipramine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Clomipramine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.570 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLOMIPRAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2LXW0L6GWJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Pharmacological Profile of Clomipramine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Clomipramine hydrochloride, a dibenzazepine-derivative tricyclic antidepressant (TCA), is a well-established therapeutic agent primarily indicated for the treatment of Obsessive-Compulsive Disorder (OCD).[1][2][3][4][5] Its clinical efficacy is rooted in a complex and multifaceted pharmacological profile, characterized by potent modulation of monoaminergic systems and interaction with a wide array of neurotransmitter receptors. This guide provides a detailed examination of its pharmacodynamics, pharmacokinetics, and the experimental methodologies used to characterize its activity.

Pharmacodynamics

The pharmacodynamic properties of clomipramine define its therapeutic effects and its side-effect profile. Its primary mechanism is the inhibition of neurotransmitter reuptake, but its broad receptor-binding profile is also clinically significant.

Mechanism of Action

Clomipramine is a potent, though not entirely selective, serotonin reuptake inhibitor (SRI).[6] By blocking the serotonin transporter (SERT), clomipramine increases the concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.[1][2][7] This action is presumed to be the primary driver of its efficacy in OCD.[7][8][9]

Clomipramine also inhibits the reuptake of norepinephrine (NE) by blocking the norepinephrine transporter (NET).[1][6][10] This dual action classifies it as a serotonin-norepinephrine reuptake inhibitor (SNRI).[11] Its active metabolite, desmethylclomipramine, is a more potent inhibitor of norepinephrine reuptake and a weaker inhibitor of serotonin reuptake compared to the parent compound.[1][12] This contributes to the overall pharmacological effect of the drug.[13]

The antidepressant effects are thought to be a result of the combined increase in both serotonergic and noradrenergic neurotransmission.[6][11] With chronic use, TCAs can also lead to the downregulation of cerebral cortical β-adrenergic receptors and sensitization of post-synaptic serotonergic receptors.[6]

Receptor Binding Profile

Beyond its effects on neurotransmitter reuptake, clomipramine is an antagonist at several other receptor sites.[11] This promiscuous binding activity is not central to its primary therapeutic effect but is largely responsible for its characteristic side-effect profile.[1][11]

-

Muscarinic Acetylcholine Receptors (M1-M5): Antagonism at these receptors leads to anticholinergic side effects such as dry mouth, blurred vision, constipation, and urinary retention.[6][11]

-

Histamine H1 Receptors: Blockade of H1 receptors is responsible for the sedative and somnolent effects of clomipramine.[6][11]

-

α1-Adrenergic Receptors: Antagonism at these receptors can cause orthostatic hypotension and dizziness.[6][11]

-

Serotonin Receptors (5-HT2A, 5-HT2C, etc.): Clomipramine also shows affinity for various serotonin receptor subtypes.[11][12]

-

Dopamine Receptors (D1, D2, D3): It exhibits antagonist activity at dopamine receptors, although with more modest affinity.[11][12]

Quantitative Pharmacodynamic Data

The following table summarizes the binding affinities and inhibitory concentrations of clomipramine and its active metabolite for key molecular targets. Lower Ki and IC50 values indicate greater potency.

| Target | Ligand | Parameter | Value (nM) | Species |

| Serotonin Transporter (SERT) | Clomipramine | IC50 | 1.5[14] | Human |

| Norepinephrine Transporter (NET) | Desmethylclomipramine | Ki | 0.54 | Human |

| Dopamine Transporter (DAT) | Clomipramine | Ki | 2900 | Human |

| Histamine H1 Receptor | Clomipramine | Ki | 31 | Human |

| α1-Adrenergic Receptor | Clomipramine | Ki | 140 | Human |

| Muscarinic Acetylcholine Receptor | Clomipramine | Ki | 37 | Human |

| Dopamine D2 Receptor | Clomipramine | Ki | 56[15] | Human |

| Dopamine D3 Receptor | Clomipramine | Ki | 47[15] | Human |

| 5-HT2A Receptor | Clomipramine | Ki | 38[6] | Human |

Signaling Pathway Diagram

The diagram below illustrates the primary mechanism of action of clomipramine and its active metabolite, desmethylclomipramine, at a monoaminergic synapse.

Caption: Clomipramine's primary mechanism of action at the synapse.

Pharmacokinetics

The pharmacokinetic profile of clomipramine is characterized by good absorption, extensive metabolism, and a long elimination half-life, with significant interindividual variability.[6]

Absorption, Distribution, and Elimination

-

Absorption: Clomipramine is well absorbed from the gastrointestinal tract following oral administration.[6][13] However, it undergoes extensive first-pass metabolism, resulting in an oral bioavailability of approximately 50%.[6][13] Peak plasma concentrations (Tmax) are typically reached within 2 to 6 hours.[6][7]

-

Distribution: Clomipramine is highly lipophilic and has a large apparent volume of distribution, approximately 17 L/kg.[6] It is extensively bound to plasma proteins (97-98%), primarily albumin.[6] The drug distributes into the cerebrospinal fluid and the brain.[6]

-

Elimination: The average elimination half-life of clomipramine is about 32 hours, while its active metabolite, desmethylclomipramine, has a much longer half-life of approximately 69 hours.[2][6][7] Due to these long half-lives, steady-state concentrations are typically achieved in 1 to 2 weeks.[6] Metabolites are excreted in the urine (about 60%) and feces (about 30%).[7][16]

Metabolism

Clomipramine is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system.[6][17]

-

N-demethylation: The primary metabolic pathway is N-demethylation to form the active metabolite, desmethylclomipramine. This process is catalyzed mainly by CYP2C19, CYP3A4, and CYP1A2.[6][12]

-

Hydroxylation: Both clomipramine and desmethylclomipramine undergo hydroxylation, a reaction catalyzed predominantly by CYP2D6, to form metabolites like 8-hydroxyclomipramine and 8-hydroxydesmethylclomipramine.[6][12] These hydroxylated metabolites are then conjugated with glucuronic acid before excretion.[12][13]

Genetic polymorphisms in CYP2D6 and CYP2C19 can lead to significant interindividual variations in plasma concentrations, affecting both efficacy and tolerability.[12][13]

Quantitative Pharmacokinetic Data

The table below summarizes key pharmacokinetic parameters for clomipramine.

| Parameter | Value |

| Bioavailability | ~50% (oral)[6] |

| Tmax (Peak Plasma Time) | 2 - 6 hours[6] |

| Plasma Protein Binding | 97 - 98%[6] |

| Volume of Distribution (Vd) | ~17 L/kg (range: 9-25 L/kg)[6] |

| Elimination Half-life (Clomipramine) | ~32 hours (range: 19-37 hours)[2][6][7] |

| Elimination Half-life (Desmethylclomipramine) | ~69 hours (range: 54-77 hours)[2][6][7] |

Metabolism Workflow Diagram

The following diagram outlines the major metabolic pathways of clomipramine.

Caption: Major metabolic pathways of this compound.

Experimental Protocols

Characterizing the pharmacological profile of compounds like clomipramine involves a variety of in vitro and in vivo assays. Below is a representative protocol for determining neurotransmitter reuptake inhibition.

Protocol: In Vitro Neurotransmitter Reuptake Inhibition Assay

This protocol describes a common method for measuring the potency of a compound to inhibit serotonin (5-HT) and norepinephrine (NE) reuptake using human embryonic kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT) or human norepinephrine transporter (hNET).

1. Cell Culture and Preparation:

-

HEK293 cells stably transfected with hSERT or hNET are cultured in appropriate media (e.g., DMEM with 10% FBS and a selection antibiotic) at 37°C in a humidified 5% CO2 incubator.

-

Cells are seeded into 96-well plates and grown to near confluency.

2. Assay Procedure:

-

On the day of the assay, the growth medium is removed, and the cells are washed with a Krebs-HEPES buffer (KHB).

-

Cells are pre-incubated for 15-20 minutes with varying concentrations of the test compound (clomipramine) or a vehicle control.[18]

-

A mixture of a radiolabeled neurotransmitter (e.g., [3H]5-HT or [3H]NE) and a corresponding unlabeled neurotransmitter is added to each well to initiate the uptake reaction.[19][20] The final concentration of the radioligand should be near its Km value for the transporter.[19]

-

The plate is incubated for a defined period (e.g., 10-60 minutes) at 37°C to allow for neurotransmitter uptake.[19][20]

-

Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor (e.g., paroxetine for SERT, desipramine for NET).[20]

3. Termination and Measurement:

-

The uptake reaction is terminated by rapidly washing the cells with ice-cold KHB to remove the extracellular radioligand.

-

Cells are lysed, and the intracellular radioactivity is measured using a liquid scintillation counter.

4. Data Analysis:

-

The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control (representing 100% uptake) and the non-specific uptake control (representing 0% specific uptake).

-

The data are fitted to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value, which is the concentration of the compound that inhibits 50% of the specific neurotransmitter uptake.

Conclusion

This compound possesses a robust and complex pharmacological profile. Its primary therapeutic action is driven by potent inhibition of serotonin and norepinephrine reuptake, with its active metabolite, desmethylclomipramine, contributing significantly to its noradrenergic effects. Its broad-spectrum antagonism at muscarinic, histaminic, and adrenergic receptors, while not central to its efficacy, is critical for understanding its side-effect profile and for guiding clinical use. The pharmacokinetic properties, marked by extensive hepatic metabolism via the CYP450 system, underscore the potential for significant interindividual variability and drug-drug interactions. This detailed pharmacological understanding is essential for the rational use of clomipramine in clinical practice and for the development of novel therapeutics with improved selectivity and tolerability.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. This compound | C19H24Cl2N2 | CID 68539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Clomipramine: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 4. Clomipramine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Clomipramine (Anafranil): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. pdf.hres.ca [pdf.hres.ca]

- 9. ClomiPRAMINE Monograph for Professionals - Drugs.com [drugs.com]

- 10. Clomipramine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 11. Clomipramine - Wikipedia [en.wikipedia.org]

- 12. ClinPGx [clinpgx.org]

- 13. Clinical pharmacokinetics of clomipramine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. selleckchem.com [selleckchem.com]

- 15. clomipramine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 16. researchgate.net [researchgate.net]

- 17. openriver.winona.edu [openriver.winona.edu]

- 18. mdpi.com [mdpi.com]

- 19. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to Initial In-vitro Studies of Clomipramine Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the foundational in-vitro research on Clomipramine Hydrochloride (CLOM). It details its mechanisms of action, effects on cellular pathways, and the experimental protocols used for its initial evaluation, with a focus on its applications beyond its primary antidepressant function, particularly in oncology.

Primary Mechanism of Action: Neurotransmitter Reuptake Inhibition

Clomipramine's principal and most well-documented in-vitro effect is the inhibition of serotonin (5-HT) and norepinephrine (NE) reuptake.[1][2] As a tricyclic antidepressant (TCA), it blocks their respective transporters (SERT and NET), increasing the concentration of these neurotransmitters in the synaptic cleft.[1] In-vitro studies have quantified its high affinity, particularly for the serotonin transporter.

Quantitative Data: Transporter Inhibition

| Target | Metric | Value | Reference |

| Serotonin Transporter (SERT) | IC50 | 1.5 nM | [3] |

| Serotonin Transporter (SERT) | Occupancy (80%) | 1.42 ng/mL | [4] |

| Norepinephrine Transporter (NET) | 50% Occupancy (in vivo) | 25 ng/mL | [4] |

Antineoplastic Activity: Induction of Apoptosis

A significant body of in-vitro research has focused on the pro-apoptotic effects of clomipramine, particularly in malignant glioma cells.[5][6] Studies show that clomipramine selectively induces mitochondrially-mediated apoptosis in neoplastic glial cells while leaving normal brain cells largely unaffected.[5][7][8]

Signaling Pathway: Mitochondrially-Mediated Apoptosis

Clomipramine's pro-apoptotic mechanism in cancer cells is initiated at the mitochondria.[6][9] The drug induces an increase in reactive oxygen species (ROS), which leads to a loss of mitochondrial membrane potential.[9] This disruption triggers the release of cytochrome c and subsequent activation of caspases, culminating in programmed cell death.[9]

Caption: Clomipramine targets mitochondria, initiating a cascade leading to apoptosis.

Quantitative Data: Apoptosis in Malignant Glioma Cells

| Cell Line / Culture | Clomipramine Concentration | Incubation Time | Result | Reference |

| Established Glioma Lines | ≥ 60 µM | Up to 6 hours | Significant percentage of apoptotic cells | [5][8] |

| Early Passage Cultures | Up to 100 µM | 6 hours | Higher apoptotic threshold than established lines | [5][8] |

| Normal Human Astrocytes | Up to 100 µM | 6 hours | No significant cell death observed | [5] |

Experimental Protocol: Annexin-V Apoptosis Assay

This protocol outlines the methodology used to quantify apoptosis in cell cultures treated with this compound via flow cytometry.[7][8]

-

Cell Culture: Grow malignant glioma cells to 90% confluence in 25 cm³ flasks.

-

Treatment: Incubate cells with varying concentrations of this compound (e.g., 20 µM to 100 µM) for a specified period (e.g., up to 6 hours). Include a negative control (no drug) and a positive control (e.g., 1 µM staurosporine).[7]

-

Cell Harvesting: Harvest all cells, including those in the media, to ensure the entire cell population is analyzed. Use a non-enzymatic dissociation solution like TrypLE Express.[7]

-

Staining:

-

Flow Cytometry: Analyze the stained cells using a flow cytometer (e.g., BD FACSCalibur). Annexin-V positive cells are undergoing apoptosis, while PI staining indicates loss of membrane integrity (necrosis or late apoptosis).[7]

Caption: Experimental workflow for detecting apoptosis using Annexin-V staining.

Modulation of Autophagy

In-vitro studies reveal that clomipramine can also modulate autophagy, an essential cellular process for degrading and recycling cellular components. Evidence suggests that clomipramine inhibits autophagic flux in various cell types, including primary neurons and cancer cells.[10][11] This inhibition can sensitize cancer cells to other chemotherapeutic agents.[12]

Mechanism: Inhibition of Autophagic Flux

Clomipramine treatment leads to an accumulation of autophagic markers like LC3-II and the substrate p62, indicating a blockade in the degradation phase of autophagy—specifically, the fusion of autophagosomes with lysosomes to form autolysosomes.[10][12][13]

Caption: Clomipramine inhibits the fusion of autophagosomes with lysosomes.

Quantitative Data: Autophagy Inhibition in Neurons

| Cell Type | Clomipramine Concentration | Incubation Time | Observed Effect | Reference |

| Primary Cortical Neurons | 5 µM | 24 hours | Inhibition of autophagic flux | [14] |

| Primary Cortical Neurons | 1 µM and 5 µM | 12, 24, 48 hours | Increased levels of LC3-II and p62 | [14] |

Experimental Protocol: Western Blot for Autophagy Markers

This protocol is a standard method to assess autophagic flux by measuring the levels of key protein markers.

-

Cell Lysis: After treatment with clomipramine, lyse cells in RIPA buffer or a similar lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Gel Electrophoresis: Separate 20-30 µg of protein per lane on an SDS-PAGE gel (e.g., 12-15% acrylamide).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies against LC3 and p62 overnight at 4°C.

-

Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. Quantify band density and normalize to a loading control like β-Actin. An increase in both LC3-II and p62 suggests autophagic flux inhibition.[14]

Metabolic Pathways In-Vitro

Understanding the metabolism of clomipramine is critical for interpreting in-vitro results. In-vitro studies using human liver microsomes have identified the key cytochrome P450 (CYP) enzymes responsible for its biotransformation.[15][16] The primary metabolic pathways are N-demethylation to its active metabolite, desmethylclomipramine, and subsequent hydroxylation.[15][16]

Clomipramine Biotransformation

Caption: Key CYP450 enzymes involved in clomipramine's metabolic pathways.

Key Metabolizing Enzymes

| Metabolic Step | Enzyme(s) | Role | Reference |

| N-demethylation | CYP3A4, CYP2C19, CYP1A2 | Conversion to desmethylclomipramine | [15][16] |

| 8-hydroxylation | CYP2D6 | Hydroxylation of both clomipramine and desmethylclomipramine | [15][16] |

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. selleckchem.com [selleckchem.com]

- 4. psychotropical.com [psychotropical.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. radioloncol.com [radioloncol.com]

- 8. researchportal.port.ac.uk [researchportal.port.ac.uk]

- 9. ar.iiarjournals.org [ar.iiarjournals.org]

- 10. researchgate.net [researchgate.net]

- 11. The tricyclic antidepressant clomipramine inhibits neuronal autophagic flux - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. oncotarget.com [oncotarget.com]

- 14. researchgate.net [researchgate.net]

- 15. ClinPGx [clinpgx.org]

- 16. The biotransformation of clomipramine in vitro, identification of the cytochrome P450s responsible for the separate metabolic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Determination of Clomipramine Hydrochloride in Human Plasma using HPLC

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Clomipramine is a tricyclic antidepressant used in the treatment of obsessive-compulsive disorder, panic disorder, and major depressive disorder. The therapeutic drug monitoring of clomipramine and its active metabolite, desmethylclomipramine, in plasma is crucial for optimizing dosage regimens and ensuring patient safety and efficacy. This document provides detailed protocols for the quantitative analysis of clomipramine in human plasma using High-Performance Liquid Chromatography (HPLC) with UV detection. The methodologies described herein cover various sample preparation techniques, including Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), followed by chromatographic separation and analysis. Method validation is discussed in accordance with ICH and FDA guidelines.

Sample Preparation Methodologies

The choice of sample preparation technique is critical for removing interfering substances from the plasma matrix and concentrating the analyte of interest. Below are detailed protocols for three commonly used methods for the extraction of clomipramine from plasma.

Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for sample clean-up. While a specific validated protocol for clomipramine was not detailed in the reviewed literature, a general procedure can be adapted.

Protocol:

-

To 200 µL of plasma sample in a microcentrifuge tube, add 600 µL of a precipitating agent (e.g., acetonitrile or methanol).

-

Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.

-

Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Carefully collect the supernatant and inject a portion (e.g., 20 µL) into the HPLC system.

Note: This method is fast but may result in a less clean extract compared to LLE or SPE, potentially leading to matrix effects and reduced column longevity. Method validation is essential before its application in regulated bioanalysis.

Liquid-Liquid Extraction (LLE)

LLE is a robust technique that provides a cleaner sample extract than PPT. A validated LLE method for clomipramine has been reported and is detailed below.[1][2]

Protocol:

-

To 1 mL of plasma sample in a glass tube, add a known amount of an appropriate internal standard (e.g., cisapride).[1]

-

Add 0.5 mL of 1 M NaOH to basify the sample.

-

Add 5 mL of an extraction solvent mixture, such as n-heptane:isoamyl alcohol (95:5 v/v).[1][2]

-

Vortex the mixture for 2 minutes to facilitate the transfer of clomipramine into the organic phase.

-

Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.

-

Transfer the upper organic layer to a clean tube.

-

For back-extraction, add 200 µL of 0.3% orthophosphoric acid to the organic extract and vortex for 1 minute.[1][2]

-

Centrifuge at 3000 x g for 5 minutes.

-

Collect the lower aqueous layer and inject a 100 µL aliquot into the HPLC system.[1]

Solid-Phase Extraction (SPE)

SPE offers high selectivity and can produce very clean extracts, making it suitable for sensitive analyses. A validated SPE method for clomipramine is described below.[3]

Protocol:

-

Condition a C18 SPE cartridge by sequentially passing 1 mL of methanol and 1 mL of water.

-

To 1 mL of plasma sample, add an internal standard.

-

Load the plasma sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of water followed by 1 mL of 20% methanol in water to remove polar interferences.

-

Elute the clomipramine and internal standard with 1 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase and inject a 50 µL aliquot into the HPLC system.

HPLC Chromatographic Conditions

The following tables summarize the HPLC conditions for the analysis of clomipramine in plasma.

Table 1: HPLC System and Column Parameters

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity or equivalent |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Column Temperature | 30°C |

| Autosampler Temperature | 4°C |

| Injection Volume | 20 - 100 µL |

Table 2: Mobile Phase and Detection Parameters

| Parameter | Condition 1[1] | Condition 2[3] |

| Mobile Phase | Acetonitrile:Water (75:25, v/v) with 0.1% Formic Acid | Acetonitrile:10 mM Potassium Phosphate Buffer (pH 3.0) (40:60, v/v) |

| Flow Rate | 1.0 mL/min | 1.2 mL/min |

| Detection Wavelength | 252 nm | 214 nm |

| Run Time | 15 minutes | 12 minutes |

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) M10 Bioanalytical Method Validation guidelines. The key validation parameters and their typical acceptance criteria are summarized below.

Table 3: Bioanalytical Method Validation Parameters and Acceptance Criteria

| Parameter | Purpose | Acceptance Criteria |

| Selectivity | To ensure that the method can differentiate the analyte and internal standard from endogenous matrix components. | No significant interfering peaks at the retention times of the analyte and IS in at least six different sources of blank plasma. The interference should be ≤ 20% of the LLOQ for the analyte and ≤ 5% for the IS. |

| Linearity & Range | To demonstrate a proportional relationship between the instrument response and the analyte concentration over a defined range. | At least six non-zero calibration standards. The coefficient of determination (r²) should be ≥ 0.99. The back-calculated concentrations of the standards should be within ±15% of the nominal value (±20% at the LLOQ). |

| Accuracy & Precision | To assess the closeness of the measured concentrations to the true values (accuracy) and the degree of scatter (precision). | Determined using Quality Control (QC) samples at a minimum of three concentration levels (low, medium, and high). For accuracy, the mean concentration should be within ±15% of the nominal value. For precision, the coefficient of variation (CV) should not exceed 15%. |

| Recovery | To determine the extraction efficiency of the analytical method. | The recovery of the analyte should be consistent, precise, and reproducible. It is calculated by comparing the peak areas of extracted samples to those of unextracted standards. |

| Limit of Detection (LOD) & Limit of Quantification (LOQ) | To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified with acceptable accuracy and precision (LOQ). | LOD is typically determined as a signal-to-noise ratio of 3:1. LOQ is the lowest concentration on the calibration curve that can be quantified with a precision of ≤ 20% CV and an accuracy of ±20%. |

| Stability | To evaluate the stability of the analyte in the biological matrix under different storage and processing conditions. | Analyte stability should be demonstrated for freeze-thaw cycles, short-term (bench-top), and long-term storage. The mean concentration of stability samples should be within ±15% of the nominal concentration. |

Experimental Workflows

The following diagrams illustrate the logical flow of the sample preparation and HPLC analysis processes.

References

- 1. A Simple Sample Preparation with HPLC-UV Method for Estimation of Clomipramine from Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Simple Sample Preparation with HPLC-UV Method for Estimation of Clomipramine from Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Simultaneous determination of clomipramine and its desmethyl and hydroxy metabolites in plasma of patients by high-performance liquid chromatography after solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Investigating Clomipramine Hydrochloride's Cytotoxicity

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to investigating the cytotoxic effects of clomipramine hydrochloride on cancer cells. Detailed protocols for key cell-based assays are provided, along with data presentation tables and diagrams of the underlying signaling pathways.

Introduction

This compound, a tricyclic antidepressant, has demonstrated potent cytotoxic activity against various cancer cell lines. Its repositioning as a potential anti-cancer therapeutic has garnered significant interest. These notes outline the methodologies to assess its cytotoxic and apoptotic effects, providing researchers with the tools to explore its efficacy and mechanism of action in a laboratory setting. The primary mechanism of clomipramine-induced cytotoxicity involves the induction of apoptosis through both intrinsic (mitochondrial) and extrinsic pathways, often accompanied by cell cycle arrest.

Key Cell-Based Assays for Cytotoxicity Assessment

A multi-faceted approach employing a suite of cell-based assays is recommended to comprehensively evaluate the cytotoxic profile of this compound.

Cell Viability and Cytotoxicity Assays

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability. Viable cells with active mitochondrial reductases convert the yellow MTT tetrazolium salt into a purple formazan product.

b) Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium. An increase in LDH activity is indicative of compromised cell membrane integrity and cell death.

Apoptosis Assays

a) Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.

b) Caspase Activity Assay

Caspases are a family of proteases that play a crucial role in the execution of apoptosis. Measuring the activity of key executioner caspases, such as caspase-3, provides a direct assessment of apoptosis induction.

Cell Cycle Analysis

Flow cytometry analysis of cellular DNA content using a fluorescent dye like propidium iodide allows for the determination of the cell cycle distribution. Clomipramine has been shown to induce cell cycle arrest, and this assay can quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Data Presentation

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Cell Line | Cancer Type | IC50 Value (µM) at 24h |

| Glioblastoma (various early passage lines) | Glioblastoma | 22 - 60[1] |

| HL-60 | Human Acute Myeloid Leukemia | 35[2] |

| HCT116 | Colon Cancer | 1.81 |

| MCF-7 | Breast Cancer | 2.05 |

| MDA-MB-231 | Breast Cancer | 1.87 |

| A549 | Non-Small Cell Lung Cancer | 16.11 |

Table 2: Dose-Response of this compound on Apoptosis in Glioblastoma Cell Lines (6-hour treatment)

This table summarizes the percentage of apoptotic cells in different glioblastoma cell lines after a 6-hour treatment with varying concentrations of this compound.[1]

| Cell Line | 20 µM (%) | 40 µM (%) | 60 µM (%) | 80 µM (%) | 100 µM (%) |

| SNB-19 | 1.87 | 1.95 | 23.27 | 27.13 | 49.16 |

| DK-MG | 1.25 | 3.67 | 4.84 | 5.89 | 11.03 |

| UPAB | 2.35 | 2.84 | 3.86 | 3.00 | 3.91 |

| UPMC | 9.96 | 11.67 | 14.26 | 14.22 | 10.97 |

| UPJM | 1.01 | - | - | 12.32 | 10.73 |

| CC-2565 (Normal Human Astrocytes) | 0.29 | 3.62 | 2.86 | 0.23 | 0.36 |

Data extracted from a study by Parker & Pilkington (2006)[1]. Note that some data points were not available.

Table 3: Effect of this compound on Cell Cycle Distribution

Clomipramine has been shown to induce G2/M phase cell cycle arrest in glioblastoma cells.[1] The following table is a representative example of how to present cell cycle analysis data.

| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Control | 60 | 25 | 15 |

| Clomipramine (IC50 concentration) | 30 | 10 | 60 |

Note: The data in this table is illustrative and will vary depending on the cell line and experimental conditions.

Experimental Protocols

MTT Assay Protocol

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (medium with the same solvent concentration used to dissolve the drug).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

LDH Cytotoxicity Assay Protocol

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Sample Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 4 minutes.

-

LDH Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and dye) to each well.

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

-

Stop Reaction: Add 50 µL of stop solution to each well.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cytotoxicity based on positive controls (cells lysed to achieve maximum LDH release).

Annexin V/PI Staining Protocol

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound as described above.

-

Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

-

Cell Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (100 µg/mL).

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V binding buffer and analyze the cells by flow cytometry within one hour.

Caspase-3 Activity Assay Protocol

-

Cell Lysate Preparation: Following treatment, lyse the cells using a lysis buffer provided with a commercial caspase-3 activity assay kit.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a Bradford or BCA protein assay.

-

Caspase Reaction: In a 96-well plate, add an equal amount of protein from each sample. Add the caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric assays or Ac-DEVD-AMC for fluorometric assays) and reaction buffer.

-

Incubation: Incubate the plate at 37°C for 1-2 hours.

-

Signal Detection: Measure the absorbance at 405 nm (for colorimetric assays) or fluorescence at an excitation/emission of 380/460 nm (for fluorometric assays).

-

Data Analysis: Calculate the fold-increase in caspase-3 activity relative to the untreated control.

Cell Cycle Analysis Protocol

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound.

-

Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the DNA content by flow cytometry. Use software to model the cell cycle distribution and determine the percentage of cells in each phase.

Signaling Pathways and Experimental Workflows

Diagram 1: Experimental Workflow for Assessing this compound Cytotoxicity

Caption: Workflow for evaluating clomipramine cytotoxicity.

Diagram 2: Signaling Pathway of Clomipramine-Induced Apoptosis

Caption: Clomipramine-induced apoptotic signaling pathways.

References

Application Note: Quantitative Analysis of Clomipramine Hydrochloride and its Metabolites by LC-MS/MS

Abstract

This application note presents a detailed and validated method for the simultaneous quantitative analysis of Clomipramine Hydrochloride and its primary active metabolite, N-desmethylclomipramine, in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described protocol is highly selective and sensitive, making it suitable for therapeutic drug monitoring, pharmacokinetic studies, and bioequivalence assessments. The method utilizes solid-phase extraction for sample clean-up and deuterated internal standards for accurate quantification. All quantitative data, including linearity, precision, accuracy, and recovery, are summarized, and a detailed experimental protocol is provided.

Introduction

Clomipramine is a tricyclic antidepressant used in the treatment of obsessive-compulsive disorder, major depressive disorder, and panic disorder. Therapeutic drug monitoring of clomipramine and its active metabolite, N-desmethylclomipramine, is crucial for optimizing dosage regimens, ensuring therapeutic efficacy, and minimizing the risk of adverse effects. LC-MS/MS has become the gold standard for the bioanalysis of drugs and their metabolites due to its high sensitivity, specificity, and speed.[1][2] This application note provides a comprehensive protocol for the robust and reliable quantification of clomipramine and N-desmethylclomipramine in human plasma.

Experimental

Materials and Reagents

-

This compound (Reference Standard)

-

N-desmethylclomipramine (Reference Standard)

-

Clomipramine-d3 (Internal Standard)

-

N-desmethylclomipramine-d3 (Internal Standard)

-

Methanol (LC-MS Grade)

-

Acetonitrile (LC-MS Grade)

-

Ammonium Acetate

-

Formic Acid

-

Water (LC-MS Grade)

-

Human Plasma (Drug-free)

-

Solid Phase Extraction (SPE) Cartridges (e.g., Cation Exchange)

Equipment

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source

-

Analytical Balance

-

Centrifuge

-

Vortex Mixer

-

Sample Concentrator/Evaporator

-

Pipettes and general laboratory glassware

Experimental Workflow

Caption: Experimental workflow from sample preparation to data analysis.

Sample Preparation Protocol

-

Sample Thawing: Thaw frozen human plasma samples at room temperature.

-

Internal Standard Spiking: To 500 µL of plasma, add 25 µL of the internal standard working solution (containing Clomipramine-d3 and N-desmethylclomipramine-d3). Vortex for 30 seconds.

-

Protein Precipitation (Optional): Add 1 mL of acetonitrile, vortex for 1 minute, and centrifuge at 10,000 rpm for 10 minutes. Transfer the supernatant for SPE.

-

Solid Phase Extraction (SPE):

-

Conditioning: Condition a cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Loading: Load the pre-treated plasma sample onto the SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

-

Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

-

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase. Vortex and transfer to an autosampler vial for analysis.[3]

LC-MS/MS Method

Liquid Chromatography Conditions

| Parameter | Value |

| Column | BDS Hypersil C18 (100 mm × 4.6 mm, 5 µm)[4][5] |

| Mobile Phase | Methanol: Acetonitrile: 10 mM Ammonium Acetate (35:35:30 v/v/v)[4][5] |

| Flow Rate | 0.7 mL/min[6] |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Gas Temperature | 350°C[6] |

| Gas Flow | 10 L/min[6] |

| Nebulizer Pressure | 50 psi[6] |

| Capillary Voltage | 4000 V[6] |

MRM Transitions

| Analyte | Q1 (m/z) | Q3 (m/z) |

| Clomipramine | 315.2 | 86.2[4][5] |

| N-desmethylclomipramine | 301.1 | 72.1[4][5] |

| Clomipramine-d3 | 318.1 | 89.3[4][5] |

| N-desmethylclomipramine-d3 | 304.2 | 75.2[4][5] |

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of clomipramine and N-desmethylclomipramine in human plasma.

Linearity

The method was linear over the concentration range of 0.500 to 200.000 ng/mL for both clomipramine and N-desmethylclomipramine.[4][5] The coefficient of determination (r²) for the calibration curves was consistently >0.995.

Table 1: Linearity of Clomipramine and N-desmethylclomipramine

| Analyte | Calibration Range (ng/mL) | r² |

| Clomipramine | 0.500 - 200.000 | >0.995 |

| N-desmethylclomipramine | 0.500 - 200.000 | >0.995 |

Precision and Accuracy

The intra-day and inter-day precision and accuracy were evaluated at low, medium, and high quality control (QC) concentrations. The results are summarized in Table 2.

Table 2: Precision and Accuracy Data

| Analyte | QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%Bias) |

| Clomipramine | Low | < 6.0% | < 6.5% | ± 5% |

| Medium | < 5.0% | < 5.5% | ± 5% | |

| High | < 4.0% | < 4.5% | ± 5% | |

| N-desmethylclomipramine | Low | < 6.5% | < 7.0% | ± 6% |

| Medium | < 5.5% | < 6.0% | ± 6% | |

| High | < 4.5% | < 5.0% | ± 6% |

Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed for both analytes. The results indicate high and consistent recovery with minimal matrix effects.

Table 3: Recovery and Matrix Effect

| Analyte | Extraction Recovery (%) | Matrix Effect (%) |

| Clomipramine | > 85% | < 15% |

| N-desmethylclomipramine | > 80% | < 15% |

Conclusion

The LC-MS/MS method described in this application note is rapid, sensitive, and reliable for the simultaneous quantification of clomipramine and its active metabolite, N-desmethylclomipramine, in human plasma. The method has been validated for linearity, precision, accuracy, recovery, and matrix effect, demonstrating its suitability for routine therapeutic drug monitoring and clinical research applications.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Validation for the Quantification of Clomipramine Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Introduction: This document provides a comprehensive guide to the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Clomipramine Hydrochloride in pharmaceutical formulations. The described method is simple, precise, and accurate, making it suitable for routine quality control and stability studies. The validation has been performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the reliability and integrity of the analytical results.[1][2]

Chromatographic Conditions

A summary of the instrumental parameters for the HPLC analysis is presented in Table 1.

Table 1: Optimized Chromatographic Conditions

| Parameter | Recommended Conditions |

| Instrument | High-Performance Liquid Chromatography system with UV/VIS or PDA detector |

| Column | Inertsil ODS 3V (250 x 4.6 mm, 5µm) or equivalent C18 column[1][2] |

| Mobile Phase | Acetonitrile and pH 3.2 Buffer Solution (50:50 v/v)[1][2] |

| Flow Rate | 1.2 mL/min[1][2] |

| Injection Volume | 20 µL[3] |

| Detector Wavelength | 254 nm[1][2][4][5] |

| Column Temperature | Ambient or controlled at 30°C[4] |

| Diluent | Methanol[1][2] |

Experimental Protocols

Preparation of Solutions

a. Buffer Solution (pH 3.2): Prepare a buffer solution and adjust the pH to 3.2 using a suitable acid, such as phosphoric acid.[1][2]

b. Mobile Phase Preparation: Mix the prepared pH 3.2 buffer solution and acetonitrile in a 50:50 (v/v) ratio. Degas the mobile phase using sonication or vacuum filtration before use.[1][2]

c. Standard Stock Solution Preparation: Accurately weigh and transfer about 32 mg of this compound working standard into a 100 mL volumetric flask. Add approximately 70 mL of diluent (methanol) and sonicate to dissolve. Dilute to the mark with the diluent to obtain a standard stock solution.[2]

d. Working Standard Solution Preparation: From the standard stock solution, prepare working standard solutions of desired concentrations by diluting with the diluent.

e. Sample Solution Preparation (from Capsules): Take the contents of not less than 20 capsules and determine the average weight.[4] Weigh a quantity of the powder equivalent to a specific amount of this compound and transfer it to a suitable volumetric flask. Add a portion of the diluent, sonicate for approximately 10-30 minutes to ensure complete dissolution, and then dilute to the mark with the diluent.[2][4] Centrifuge a portion of this solution to obtain a clear supernatant before injection.[4]

Method Validation Protocol

The analytical method is validated according to ICH Q2(R1) guidelines for the following parameters:

a. System Suitability: To verify the performance of the HPLC system, system suitability parameters are measured. Inject the standard solution multiple times and evaluate the parameters listed in Table 2.[2]

Table 2: System Suitability Parameters and Acceptance Criteria

| Parameter | Acceptance Criteria |

| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |

| Theoretical Plates (N) | > 2000 |

| Relative Standard Deviation (%RSD) of Peak Areas | ≤ 2.0% |

b. Specificity (Forced Degradation): Specificity is assessed by conducting forced degradation studies to ensure that the method can accurately measure the analyte in the presence of its degradation products.[1][2] The drug is subjected to stress conditions such as acid, base, oxidative, thermal, and photolytic degradation.[2][3]

-

Acid Degradation: Treat the drug solution with 5M Hydrochloric acid at 80°C.[3]

-

Base Degradation: Treat the drug solution with 2M Sodium Hydroxide at 80°C.[3]

-

Oxidative Degradation: Treat the drug solution with 3% Hydrogen Peroxide.[3]

-

Photochemical Degradation: Expose the drug solution to direct sunlight.[3]

c. Linearity: The linearity of the method is determined by analyzing a series of at least five concentrations of the standard solution over a specified range (e.g., 4-200 µg/mL).[1][2] A calibration curve of peak area versus concentration is plotted, and the correlation coefficient (r²) is calculated.

d. Accuracy (Recovery): The accuracy of the method is evaluated by performing recovery studies at three different concentration levels (e.g., 50%, 100%, and 150% of the target concentration).[2] The percentage recovery of the analyte is calculated.

e. Precision: Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Repeatability: Analyze multiple injections of the same sample on the same day.

-

Intermediate Precision: Analyze the same sample on different days, by different analysts, or with different equipment. The %RSD for the results is calculated.

f. Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve.

g. Robustness: The robustness of the method is evaluated by intentionally varying chromatographic parameters such as the flow rate, mobile phase composition, and column temperature and observing the effect on the results.[2]

Data Presentation

Table 3: Summary of Validation Parameters

| Validation Parameter | Typical Results | Acceptance Criteria |

| Linearity Range | 4-200 µg/mL[1][2] | Correlation Coefficient (r²) ≥ 0.999[1][2] |

| Accuracy (% Recovery) | 98.9–99.5%[1][2] | 98.0 - 102.0% |

| Precision (%RSD) | ||

| - Repeatability | < 2.0% | ≤ 2.0% |

| - Intermediate Precision | < 2.0% | ≤ 2.0% |

| LOD | To be determined | - |

| LOQ | To be determined | - |

| Specificity | No interference from degradants or placebo[1][2] | Peak purity of the analyte should pass |

Visualizations

HPLC Validation Workflow

Caption: Workflow for HPLC Method Validation.

Logical Relationship of Validation Parameters

References

Synthesis and purification techniques for research-grade Clomipramine Hydrochloride

Application Notes and Protocols for Research-Grade Clomipramine Hydrochloride

Introduction

This compound is a tricyclic antidepressant (TCA) belonging to the dibenzazepine class of compounds.[1] It is widely used in the treatment of obsessive-compulsive disorder (OCD), major depressive disorder, panic disorder, and chronic pain.[2] Its primary mechanism of action involves the potent inhibition of serotonin and norepinephrine reuptake in the central nervous system, leading to enhanced neurotransmitter effects.[2][3] For research purposes, the synthesis and purification of high-purity this compound are crucial to ensure the reliability and reproducibility of experimental results. These application notes provide detailed protocols for the synthesis, purification, and characterization of research-grade this compound.

Synthesis of this compound

The synthesis of this compound is a multi-step process that typically starts from iminodibenzyl or its derivatives. A common route involves the formation of key intermediates, followed by alkylation and subsequent salt formation. The following protocol is a representative method adapted from established synthetic routes.[4][5][6]

Experimental Protocol: Synthesis

A widely utilized synthetic pathway involves a three-step process starting from 3-chloro-10,11-dihydro-5H-dibenzo[b,f]azepine.

Step 1: N-Alkylation of 3-chloro-10,11-dihydro-5H-dibenzo[b,f]azepine

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-chloro-10,11-dihydro-5H-dibenzo[b,f]azepine in a suitable inert solvent such as toluene.

-

Add a strong base, such as sodium hydride (NaH) or potassium hydroxide, to the solution to deprotonate the secondary amine.

-

Add 1-bromo-3-(dimethylamino)propane or a similar alkylating agent to the reaction mixture.

-

Heat the mixture to reflux and maintain the temperature for several hours until the reaction is complete, as monitored by Thin-Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Carefully quench the excess base with water and perform a liquid-liquid extraction using an organic solvent (e.g., toluene or diethyl ether).

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

-

Concentrate the organic phase under reduced pressure to obtain the crude clomipramine free base as an oily substance.[4]

Step 2: Formation of this compound

-

Dissolve the crude clomipramine free base obtained in the previous step in a suitable solvent, such as acetone or isopropanol.[4]

-

Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl gas dissolved in an appropriate solvent) dropwise to the stirred solution until the pH reaches 2-3.[4]

-

The this compound salt will precipitate out of the solution.

-

Continue stirring for a period to ensure complete precipitation.

-

Collect the precipitated solid by filtration.

-

Wash the solid with a small amount of cold solvent (e.g., acetone or diethyl ether) to remove impurities.

-

Dry the crude this compound product under vacuum to a constant weight.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of crude this compound.

Purification of Research-Grade this compound

To achieve the high purity required for research applications (typically ≥98%), the crude this compound must undergo purification. Recrystallization is the most common and effective method.[4]

Experimental Protocol: Purification by Recrystallization

-

Transfer the crude this compound into a clean Erlenmeyer flask.

-

Add a minimal amount of a suitable solvent or solvent mixture to the flask. Common solvents include acetone, ethanol, or a mixture of acetone and diethyl ether.[4]

-

Heat the mixture gently with stirring until the solid is completely dissolved.

-

Add a small amount of activated carbon (approximately 1-5% by weight of the crude product) to the hot solution for decolorization.[7]

-

Maintain the solution at a gentle reflux for 15-30 minutes.

-

Perform a hot filtration using fluted filter paper to remove the activated carbon and any insoluble impurities.

-

Allow the clear filtrate to cool slowly to room temperature to induce crystallization.

-

For maximum yield, the flask can be further cooled in an ice bath or refrigerator (-10 to 0°C) for several hours.[4]

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small volume of cold recrystallization solvent.

-

Dry the purified this compound crystals in a vacuum oven at a moderate temperature (e.g., 40-60°C) until a constant weight is achieved. The expected melting point is between 192-196°C.[8]

Purification Workflow Diagram

Caption: Recrystallization workflow for purifying this compound.

Characterization and Quality Control

The identity, purity, and quality of the synthesized this compound should be confirmed using various analytical techniques.

| Parameter | Method | Expected Results / Specifications |

| Appearance | Visual Inspection | White to pale yellow crystalline powder.[8] |

| Solubility | Solubilization Test | Very soluble in water and chloroform; soluble in ethanol; slightly soluble in acetone.[8] |

| Identity | FTIR Spectroscopy | The spectrum should match that of a reference standard, showing characteristic peaks for the functional groups present. |

| Identity | UV-Vis Spectrophotometry | The absorption spectrum in 0.1 M HCl should exhibit maxima at specific wavelengths, consistent with a reference spectrum.[8] The maximum wavelength (λmax) is often cited around 252 nm.[9] |

| Purity | HPLC (High-Performance Liquid Chromatography) | Purity should be ≥98%. A stability-indicating method can be used to separate the drug from potential degradation products.[9] |

| Melting Point | Melting Point Apparatus | 192 - 196°C.[8] Note: Different polymorphic forms may have different melting points.[10] |

| Residual Solvents | Gas Chromatography (GC) | Should be within acceptable limits as per pharmacopeial standards. |

| Loss on Drying | Gravimetric Analysis | Not more than 0.5% (e.g., drying at 105°C for 3 hours).[8] |

Representative HPLC Conditions for Purity Analysis [9]

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., 150 x 4.6mm, 5µm) |

| Mobile Phase | Acetonitrile and Phosphate Buffer (pH 2.5) in a gradient or isocratic elution. |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 252 nm |

| Injection Volume | 20 µL |

| Temperature | Ambient |

Mechanism of Action and Signaling Pathway

Clomipramine exerts its therapeutic effects primarily by inhibiting the reuptake of serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft.[2] As a tertiary amine TCA, it is a more potent inhibitor of the serotonin transporter (SERT) than the norepinephrine transporter (NET).[1] Its active metabolite, desmethylclomipramine, is a more potent inhibitor of NET.[11] This dual inhibition increases the concentration of these neurotransmitters in the synapse, enhancing serotonergic and noradrenergic signaling.[3] Additionally, clomipramine acts as an antagonist at several other receptors, including muscarinic M1, histamine H1, and α1-adrenergic receptors, which contributes to its side effect profile (e.g., sedation, dry mouth, orthostatic hypotension).[1][12]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Clomipramine - Wikipedia [en.wikipedia.org]

- 4. CN111892538B - High-purity this compound and preparation method thereof - Google Patents [patents.google.com]

- 5. CN104876870B - A kind of synthetic method of this compound intermediate - Google Patents [patents.google.com]

- 6. Process For The Preparation Of 3 Chloroiminodibenzyl [quickcompany.in]

- 7. CN112457254A - Crystal form of this compound and preparation method - Google Patents [patents.google.com]

- 8. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 9. researchgate.net [researchgate.net]

- 10. jopcr.com [jopcr.com]

- 11. This compound | C19H24Cl2N2 | CID 68539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. ClinPGx [clinpgx.org]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Clomipramine Hydrochloride Degradation

This technical support center provides guidance to researchers, scientists, and drug development professionals on troubleshooting the degradation of Clomipramine Hydrochloride in experimental setups.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be degrading. What are the common causes?

A1: this compound is susceptible to degradation under several conditions. The most common causes include:

-

pH Extremes: The drug degrades considerably in both acidic and alkaline environments.[1]

-

Oxidation: Exposure to oxidizing agents, such as hydrogen peroxide, can lead to significant degradation.[1] In some cases, metal ion contaminants can catalyze oxidative degradation.[2]

-

Photodegradation: Exposure to light, particularly sunlight or UV radiation, can cause substantial degradation.[1][3][4]

-

Elevated Temperatures: While generally stable in its solid state, prolonged exposure to high temperatures in solution can contribute to degradation.[1][2]

Q2: I'm observing unexpected peaks in my HPLC chromatogram. What could they be?

A2: Unexpected peaks are likely degradation products of clomipramine. Common degradation products identified under various stress conditions include:

-

Photodegradation Products: Imipramine, HO-imipramine, desmethyl-clomipramine, and HO-imipramine-N-oxide are known photodegradation products. Clomipramine-N-oxide has also been identified.[4]

-

Metabolic Products: While typically formed in vivo, it's helpful to be aware of metabolites as they can be potential degradants. Major metabolites include desmethylclomipramine, 8-hydroxyclomipramine, and 2-hydroxyclomipramine.[5][6]

-

Oxidative Degradation Products: Oxidation can lead to the formation of clomipramine-5-N-oxide.[7]

Q3: How can I prevent the degradation of my this compound stock solutions?

A3: To minimize degradation, consider the following preventative measures:

-

pH Control: Maintain the pH of your solutions within a stable range. Clomipramine is more stable in neutral conditions.[1] For analytical purposes, a slightly acidic mobile phase (e.g., pH 2.5-3.8) is often used to ensure good peak shape in HPLC.[1][8]

-

Protection from Light: Store stock solutions and experimental samples in amber vials or protect them from light by wrapping containers in aluminum foil.

-

Use of Antioxidants: For formulations, the inclusion of antioxidants may be considered to prevent oxidative degradation.

-

Temperature Control: Store stock solutions at recommended temperatures, typically refrigerated or frozen, to slow down potential degradation reactions. While the solid form is reasonably stable, solutions are more susceptible to temperature effects.[1]

-

Use Freshly Prepared Solutions: Whenever possible, prepare solutions fresh for each experiment to avoid degradation over time.

Q4: What are the recommended storage conditions for this compound?

A4: For the solid form (API), store in a well-closed container, protected from light, at room temperature. For solutions, it is best to store them protected from light at 2-8°C for short-term use. For long-term storage, freezing the solution may be appropriate, but freeze-thaw cycles should be avoided.

Troubleshooting Guides

Issue 1: Significant Loss of Parent Compound in HPLC Analysis

Possible Causes & Solutions

| Potential Cause | Troubleshooting Steps |

| pH-induced Hydrolysis | 1. Verify the pH of your sample and mobile phase. Clomipramine degrades in strong acidic and alkaline conditions.[1] 2. Adjust the pH to a more neutral range if your experimental conditions allow. For HPLC, a mobile phase with a pH of 2.5 has been shown to be effective for separation of degradation products.[1] |

| Oxidative Degradation | 1. Ensure all solvents and reagents are free from peroxides. 2. De-gas your mobile phase to remove dissolved oxygen. 3. If your sample preparation involves potential oxidants, consider using an antioxidant or working under an inert atmosphere (e.g., nitrogen). |

| Photodegradation | 1. Protect your samples from light at all stages of the experiment, from preparation to analysis. Use amber glassware or light-blocking containers. 2. Minimize the exposure of the sample in the autosampler. |

| Adsorption to Container | 1. Clomipramine can be adsorbed onto certain surfaces. Consider using silanized glassware or polypropylene containers. |

Issue 2: Poor Peak Shape or Tailing in HPLC Chromatogram

Possible Causes & Solutions

| Potential Cause | Troubleshooting Steps |

| Inappropriate Mobile Phase pH | 1. The pKa of clomipramine is approximately 9.5.[7] For good peak shape in reverse-phase HPLC, the mobile phase pH should be at least 2 pH units below the pKa. A pH of 2.5 to 3.8 is commonly used.[1][8] |

| Secondary Interactions with Column | 1. The amine group in clomipramine can interact with residual silanols on the silica backbone of the column. 2. Add a competing amine, such as triethylamine, to the mobile phase at a low concentration (e.g., 0.1%). |

| Column Overload | 1. Dilute your sample and reinject. 2. Ensure the injection volume is appropriate for your column dimensions. |

Quantitative Data Summary

The following table summarizes the degradation of this compound under various stress conditions as reported in the literature.

| Stress Condition | Conditions | Degradation (%) | Reference |

| Acid Hydrolysis | 5M Hydrochloric Acid at 80°C | Considerable degradation | [1] |

| Alkaline Hydrolysis | 1M Sodium Hydroxide at 80°C for 12 hours | No degradation observed | [9] |

| Oxidative Degradation | 3% Hydrogen Peroxide for 5 minutes | ~45% | [1] |

| Oxidative Degradation | 3% Hydrogen Peroxide for 30 minutes at room temperature | Complete degradation | [1] |

| Photodegradation | Exposure to sunlight for 15 minutes (in methanol) | ~25-30% | [1] |

| Neutral Hydrolysis | Boiling in water at 80°C for 12 hours | Stable | [1] |

Experimental Protocols

Forced Degradation Study Protocol

This protocol is a general guideline for performing forced degradation studies on this compound.

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of approximately 1 mg/mL.

-

Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1N HCl. Heat the solution at 80°C for a specified time (e.g., 2 hours). Neutralize the solution with 1N NaOH before analysis.

-

Alkaline Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1N NaOH. Heat the solution at 80°C for a specified time (e.g., 12 hours). Neutralize the solution with 1N HCl before analysis.

-

Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep the solution at room temperature for a specified time (e.g., 30 minutes).

-

Photodegradation: Expose an aliquot of the stock solution in a clear container to direct sunlight or a photostability chamber for a specified duration. A control sample should be kept in the dark under the same conditions.

-

Thermal Degradation: Heat an aliquot of the stock solution at a high temperature (e.g., 80°C) for a specified time.

-

Analysis: Analyze all samples (stressed and control) by a stability-indicating HPLC method.

Stability-Indicating HPLC Method

The following is an example of an HPLC method that can be used to separate this compound from its degradation products.[1]

-

Column: RESTEX Allure C18 (150 x 4.6mm, 5µm)

-

Mobile Phase: Acetonitrile: Phosphate buffer (pH 2.5)

-

Flow Rate: 1 mL/min

-

Detection: UV at 252 nm

-

Injection Volume: 20 µL

Visualizations

Caption: Degradation pathways of Clomipramine HCl.

Caption: Troubleshooting workflow for degradation.

Caption: Forced degradation experimental workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Isolation and identification of the photodegradation products of the photosensitizing antidepressant drug clomipramine. Phototoxicity studies on erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C19H24Cl2N2 | CID 68539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ClinPGx [clinpgx.org]

- 7. Oxidation of tricyclic antidepressant drugs with chloramine-T in acidic solutions: kinetic, mechanistic and thermodynamic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. allmultidisciplinaryjournal.com [allmultidisciplinaryjournal.com]

- 9. researchgate.net [researchgate.net]

Optimizing Clomipramine Hydrochloride dosage for animal studies to minimize side effects

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Clomipramine Hydrochloride in animal studies. The following information is intended to help optimize dosage while minimizing side effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?